![molecular formula C7H11NS B2388474 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile CAS No. 1492523-77-9](/img/structure/B2388474.png)
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfanyl group and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium thiomethoxide, followed by the addition of acetonitrile. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in solvents like ether or THF under an inert atmosphere.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethanol
- 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}amine
- 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
Uniqueness
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is unique due to its combination of a cyclopropyl ring, a methylsulfanyl group, and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
2-[1-(methylsulfanylmethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYZPXGSPRXTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2388391.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2388392.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)
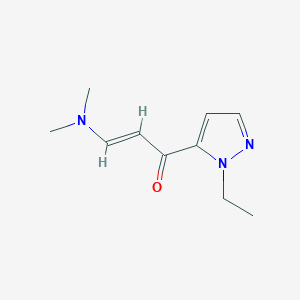
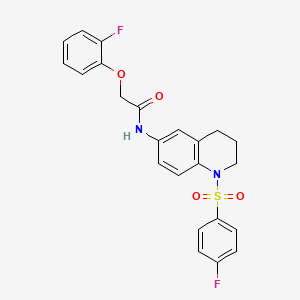
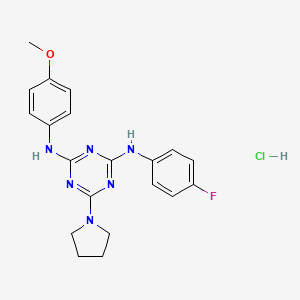
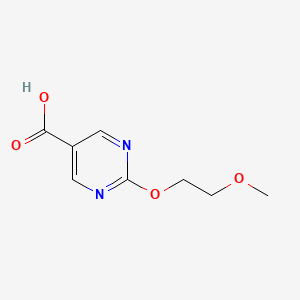
![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)
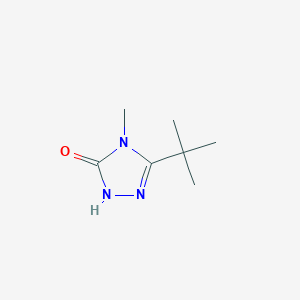
![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)

